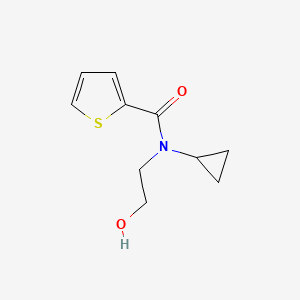
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with cyclopropylamine and 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors.
作用机制
The mechanism of action of N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the cyclopropyl and hydroxyethyl groups.
N-cyclopropylthiophene-2-carboxamide: Lacks the hydroxyethyl group.
N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the cyclopropyl group.
Uniqueness
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs .
生物活性
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO2S. This compound features a thiophene core, which is known for its diverse biological activities. The cyclopropyl and hydroxyethyl substituents contribute to its unique pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C10H13NO2S |
| Core Structure | Thiophene |
| Substituents | Cyclopropyl, Hydroxyethyl |
1. Modulation of Serotonin Receptors
Research indicates that this compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety disorders. The compound's interaction with serotonin receptors suggests potential applications in treating various psychiatric conditions.
2. Anti-Cancer Properties
Studies have shown that derivatives of thiophene compounds can exhibit anti-cancer activity by inducing apoptosis in neoplastic cells. The specific mechanisms through which this compound operates are still under investigation, but preliminary findings indicate that it may inhibit tumor growth.
3. Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of the thiophene core is essential for maintaining activity, while modifications to the substituents can enhance selectivity and potency.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances receptor binding affinity |
| Hydroxyethyl Group | Increases solubility and bioavailability |
Case Studies
-
Serotonin Receptor Binding Study
- A study assessed the binding affinity of this compound at various serotonin receptor subtypes. Results indicated significant binding to the 5-HT1A receptor, suggesting its potential role in mood regulation.
-
Anti-Cancer Efficacy
- In a murine model of liver cancer, the compound demonstrated marked inhibition of tumor growth compared to control groups. Histological analysis revealed apoptosis in cancer cells treated with the compound.
-
Inflammation Model
- In an experimental model of inflammation induced by carrageenan, this compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-N-(2-hydroxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H13NO2S/c12-6-5-11(8-3-4-8)10(13)9-2-1-7-14-9/h1-2,7-8,12H,3-6H2 |
InChI 键 |
SOFDWZUMJONKNV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(CCO)C(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















